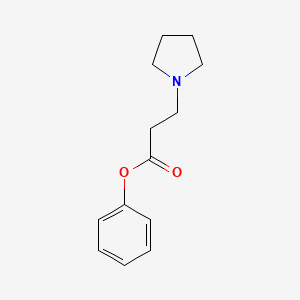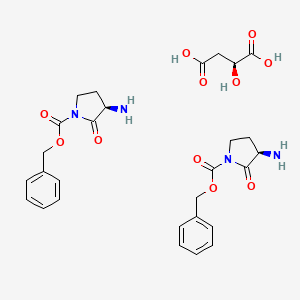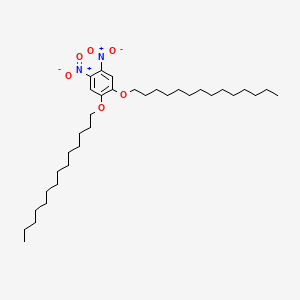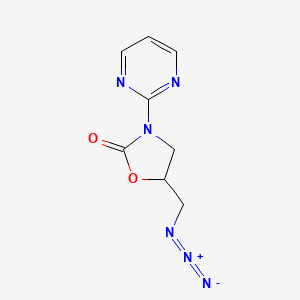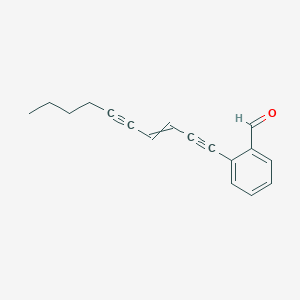silane CAS No. 825628-45-3](/img/structure/B14222762.png)
[3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound that features a unique combination of an ethenyloxy group, a phenyl group, and a prop-1-yn-1-yl group attached to a trimethylsilyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a phenylacetylene derivative with a trimethylsilyl-protected ethenyloxy group under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst such as Pd(PPh3)2Cl2. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or ozone can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are common.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The ethenyloxy group can participate in electrophilic addition reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are crucial in its applications in synthesis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
Uniqueness
The unique combination of functional groups in 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane provides it with distinct reactivity and versatility compared to its analogs. The trimethylsilyl group offers stability and ease of handling, while the ethenyloxy and phenyl groups contribute to its reactivity and potential for diverse applications.
Propiedades
Número CAS |
825628-45-3 |
|---|---|
Fórmula molecular |
C14H18OSi |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
(3-ethenoxy-3-phenylprop-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3 |
Clave InChI |
RMTBASFFCYUYPF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


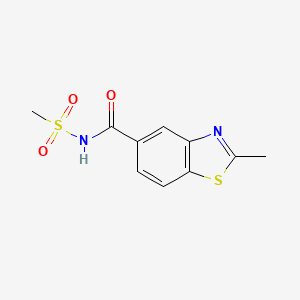
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
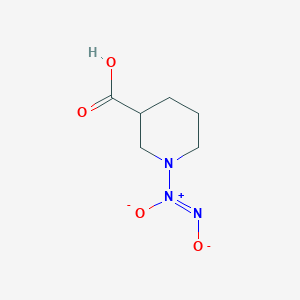
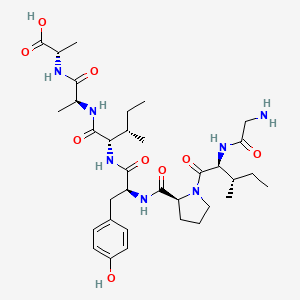
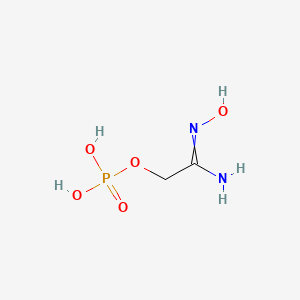
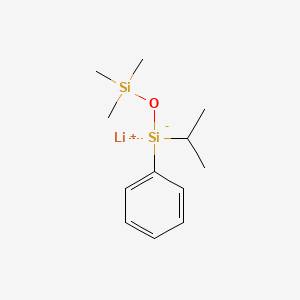
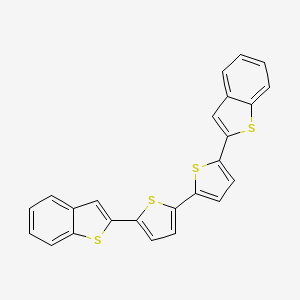

![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
